DTSSP Crosslinker disodium

Description

Historical Development of Homobifunctional Crosslinkers

The evolution of homobifunctional crosslinkers traces back to the mid-20th century, when researchers sought tools to stabilize protein interactions for structural and functional studies. Early crosslinkers, such as dithiobis(succinimidyl propionate) (DSP), introduced in the 1970s, enabled intracellular protein crosslinking due to their membrane permeability. However, their limited solubility in aqueous environments restricted applications to hydrophobic systems. The development of DTSSP in the 1980s addressed this challenge by incorporating sulfonate groups into the N-hydroxysuccinimide (NHS) ester structure, rendering it water-soluble. This innovation allowed researchers to study cell-surface proteins without organic solvents, marking a pivotal advancement in chemical biology. The disulfide bond within DTSSP’s spacer arm further enabled reversible crosslinking, facilitating post-analysis separation of conjugated molecules via reduction.

Role of DTSSP in Modern Chemical Biology

DTSSP has become indispensable in probing protein-protein interactions and structural biology. Its ability to crosslink primary amines (e.g., lysine residues) under physiological pH (7–9) makes it ideal for stabilizing transient interactions in complex biological systems. In immunoprecipitation workflows, DTSSP preserves weak interactions during cell lysis, enabling the identification of binding partners through mass spectrometry. Additionally, its membrane-impermeable nature restricts crosslinking to extracellular domains, providing spatial resolution in studies of cell-surface receptors. Recent applications in crosslinking mass spectrometry (XL-MS) leverage DTSSP’s cleavable disulfide bond to generate distance constraints for protein structural modeling.

Chemical Structure and Physicochemical Properties

Molecular Architecture

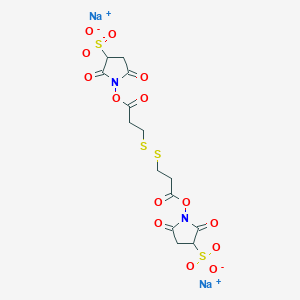

DTSSP (C₁₄H₁₄N₂Na₂O₁₄S₄) features two sulfonated NHS ester groups connected by an 8-atom spacer containing a central disulfide bond (Fig. 1). The sulfo-NHS esters confer water solubility, while the disulfide bridge enables reductive cleavage.

Table 1: Structural Properties of DTSSP

| Property | Value |

|---|---|

| Molecular weight | 608.51 g/mol |

| Spacer length | 12.0 Å |

| Reactive groups | Sulfo-NHS esters |

| Solubility | >50 mg/mL in aqueous buffers |

| Cleavability | Reducible (DTT, TCEP) |

Reactivity and Stability

DTSSP reacts selectively with primary amines, forming stable amide bonds. The reaction proceeds optimally in phosphate-buffered saline (pH 7.2–8.5), avoiding amine-containing buffers like Tris. Hydrolysis of sulfo-NHS esters occurs in aqueous solutions, necessitating fresh preparation for maximal efficiency. Storage at 4°C in desiccated conditions preserves activity.

Mechanism of Amine Crosslinking

Reaction Kinetics

DTSSP’s sulfo-NHS esters undergo nucleophilic attack by lysine ε-amines, releasing N-hydroxysulfosuccinimide and forming amide bonds. The reaction follows second-order kinetics, with efficiency dependent on protein concentration and molar excess of DTSSP (typically 10–50×).

Reductive Cleavage

The disulfide bond in DTSSP’s spacer arm is cleaved by 10–50 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating free thiols. This reversibility allows isolation of crosslinked complexes for downstream analysis (e.g., SDS-PAGE or LC-MS/MS).

Applications in Protein Science

Protein-Protein Interaction Analysis

DTSSP stabilizes transient interactions, such as receptor-ligand complexes on cell membranes, enabling their detection via immunoprecipitation. For example, crosslinking epidermal growth factor receptors (EGFR) prior to lysis preserves dimerization states obscured by detergent disruption.

Structural Biology

In XL-MS, DTSSP introduces distance constraints (≤12 Å) between lysine residues, aiding in de novo protein structure prediction. Isotopic labeling (e.g., deuterated DTSSP) distinguishes true crosslinks from artifacts by generating characteristic mass shifts.

Bioconjugation

DTSSP immobilizes proteins on amine-functionalized surfaces for biosensor development. The sulfo-NHS esters covalently attach antibodies to chips, retaining antigen-binding capacity.

Comparative Analysis with Other Crosslinkers

Table 2: DTSSP vs. Common Homobifunctional Crosslinkers

| Property | DTSSP | DSP | BS³ |

|---|---|---|---|

| Solubility | Water | DMSO/DMF | Water |

| Membrane permeability | No | Yes | No |

| Cleavability | Disulfide | Disulfide | Non-cleavable |

| Spacer length | 12.0 Å | 12.0 Å | 11.4 Å |

DTSSP’s water solubility and non-permeability contrast with DSP, which penetrates cell membranes. Unlike non-cleavable BS³, DTSSP enables post-crosslink dissociation, simplifying analysis.

Recent Advances and Innovations

Isotope-Coded Crosslinking

Dual heavy/light DTSSP labels permit quantitative XL-MS, distinguishing genuine interactions from nonspecific crosslinks via 8 Da mass differences. This approach mitigates false positives caused by disulfide scrambling during sample preparation.

Integration with Cryo-Electron Microscopy

Combining DTSSP crosslinking with cryo-ET resolves subcellular structures in situ, as demonstrated in studies of RNA polymerase-ribosome complexes.

Properties

IUPAC Name |

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimal Reconstitution Protocol

-

Buffer Selection : Dissolve DTSSP in 5 mM sodium citrate buffer (pH 5.0) to stabilize the NHS esters. Alternatively, use deionized water or phosphate-buffered saline (PBS, pH 7.2).

-

Concentration : Prepare a 10–25 mM stock solution. For protein concentrations <5 mg/mL, use a 20–50-fold molar excess of DTSSP.

-

Mixing : Add DTSSP drop-wise to the reaction mixture to avoid localized pH spikes. Vortex gently to ensure homogeneity.

Critical Consideration : Tris, glycine, or other amine-containing buffers must be avoided, as they compete with lysine residues for crosslinking.

Crosslinking Procedures for Protein Complexes

DTSSP’s primary application is stabilizing protein-protein interactions via lysine-specific crosslinks. Two workflows are recommended:

In-Solution Crosslinking

Cell-Surface Crosslinking

-

Cell Preparation :

-

Crosslinker Application :

-

Post-Crosslinking Analysis :

Mitigating Disulfide Scrambling and Thiol-Exchange

The disulfide bond in DTSSP is susceptible to thiol-exchange during tryptic digestion, leading to false-positive crosslinks.

Strategies to Minimize Scrambling

-

Isotope-Labeled DTSSP : Use a 1:1 mixture of light (natural) and heavy (+8 Da deuterated) DTSSP. True crosslinks appear as 8 Da doublets in mass spectra, while scrambled products exhibit a 1:2:1 isotopic pattern.

-

Digestion Time : Limit trypsin incubation to ≤4 hours. Prolonged digestion at pH 8 increases thiol-exchange by 40%.

-

Reduction Control : Treat a parallel sample with 20 mM DTT to cleave disulfide bonds and distinguish native crosslinks.

Table 2: Impact of Digestion Time on Scrambling (MDH Model)

| Digestion Time (h) | % Scrambled Crosslinks |

|---|---|

| 2 | 12% |

| 4 | 27% |

| 16 | 58% |

Troubleshooting Common Issues

Low Crosslinking Efficiency

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(sulfosuccinimidyl propionate) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS esters react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond in the spacer arm.

Major Products

The primary product of the reaction between 3,3’-dithiobis(sulfosuccinimidyl propionate) and a primary amine is a stable amide bond. When the disulfide bond is cleaved, the resulting products are two separate amide-linked molecules .

Scientific Research Applications

Protein-Protein Interaction Studies

DTSSP is extensively used to investigate protein interactions. Its ability to crosslink proteins allows researchers to stabilize transient interactions for subsequent analysis. Notable applications include:

- Characterization of Receptor Interactions : DTSSP has been employed to study the interactions of membrane receptors, such as the B lymphocyte Fc receptor for immunoglobulin E and the anion exchange channel in human erythrocytes .

- Crosslinking Studies : It has been utilized in crosslinking experiments involving various proteins, including cytochrome P-450 and platelet glycoprotein Ib, aiding in understanding their functional relationships .

Nanoparticle Development

Recent studies have explored the use of DTSSP in creating redox-responsive polymeric nanoparticles for drug delivery systems. These nanoparticles leverage DTSSP's properties to facilitate controlled release mechanisms:

- Polymeric Nanoparticles : Research demonstrated that self-assembled poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles could be crosslinked using DTSSP. This approach allows for destabilization in reductive environments, such as those found in cancer cells, enabling targeted drug delivery .

| Parameter | Value |

|---|---|

| C:P Ratio | 7:1 |

| X:P Ratio | 2:1 |

| Protein Release | 81% after 12 hours |

Mass Spectrometry and Structural Biology

DTSSP is valuable in mass spectrometry applications for identifying protein modifications and interactions:

- Mass Spectrometry Analysis : Studies have shown that DTSSP can modify lysine residues on receptors, facilitating the identification of phosphorylation sites and other modifications through mass spectrometric techniques .

- Thiol-Exchange Reactions : The compound's disulfide bond can lead to thiol-exchange reactions that may complicate data interpretation. However, controlled protocols can minimize these effects, allowing for reliable detection of true crosslinks between proteins .

Case Study 1: Characterization of P2X1 Receptors

A study utilized DTSSP to investigate the phosphorylation sites on human P2X1 receptors. The application revealed significant insights into receptor conformational changes essential for ATP action coordination .

Case Study 2: Nanoparticle Stability in Cancer Therapy

Research focused on DTSSP-mediated crosslinking of polymeric nanoparticles demonstrated their potential for destabilization within cancer cells due to glutathione upregulation. This study highlighted the importance of adjusting copolymer and crosslinker ratios to optimize nanoparticle performance for therapeutic applications .

Mechanism of Action

The mechanism of action of 3,3’-dithiobis(sulfosuccinimidyl propionate) involves the formation of covalent amide bonds between the sulfo-NHS esters and primary amines on target molecules. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the controlled release of the crosslinked products. This property is particularly useful in applications requiring reversible crosslinking .

Comparison with Similar Compounds

3,3’-Dithiobis(sulfosuccinimidyl propionate) is often compared with other crosslinkers such as:

Dithiobis(succinimidyl propionate): A non-sulfonated analog that is membrane-permeable and used for intracellular applications.

Disuccinimidyl suberate: Another amine-reactive crosslinker with a longer spacer arm, used for creating more extended crosslinks.

Sulfo-NHS-LC-LC-Biotin: A biotinylation reagent with a similar sulfo-NHS ester group but designed for biotin labeling

These comparisons highlight the unique properties of 3,3’-dithiobis(sulfosuccinimidyl propionate), such as its water solubility and cleavable disulfide bond, making it particularly suitable for specific biochemical applications .

Biological Activity

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a membrane-impermeable crosslinker widely utilized in biochemical and cellular research. Its unique structure allows for the formation of stable covalent bonds between proteins, facilitating the study of protein interactions, cellular signaling pathways, and the development of drug delivery systems. This article explores DTSSP's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

DTSSP is a bifunctional crosslinker characterized by two sulfosuccinimidyl groups connected by a disulfide bond. The sulfosuccinimidyl groups are reactive towards primary amines, allowing DTSSP to form stable amide bonds with proteins. The disulfide linkage can be cleaved under reducing conditions, making DTSSP suitable for reversible crosslinking applications.

Key Features:

- Membrane-Impermeable : Prevents internalization, allowing for surface protein crosslinking.

- Redox-Responsive : Disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT), enabling controlled release of crosslinked proteins.

Applications in Biological Research

DTSSP has been employed in various areas of biological research, including:

- Protein Interaction Studies : By crosslinking proteins at the cell surface, researchers can analyze protein-protein interactions using techniques such as mass spectrometry and immunoprecipitation.

- Nanoparticle Development : DTSSP is used to enhance the stability and functionality of polymeric nanoparticles for drug delivery. For example, a study demonstrated that DTSSP-crosslinked nanoparticles encapsulated proteins effectively and released them in response to glutathione concentrations typical of cancer cells .

- Cellular Signaling Pathways : Crosslinking can stabilize transient protein interactions involved in signaling cascades, aiding in the elucidation of complex cellular responses.

Case Studies

-

Nanoparticle Stability and Drug Release :

A study investigated the use of DTSSP to crosslink poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles. The results showed that these nanoparticles could encapsulate model proteins effectively and release 81% of the protein when exposed to 5 mM DTT. This approach demonstrated potential for targeted drug delivery in cancer therapy due to the redox-responsive nature of DTSSP . -

Crosslinking Protein Complexes :

In another study, DTSSP was utilized to crosslink membrane proteins to study their interactions with antibodies. The crosslinked complexes were analyzed using SDS-PAGE and Western blotting, revealing insights into the structural organization and functional relationships among membrane proteins .

Table 1: Properties of DTSSP

| Property | Value |

|---|---|

| Molecular Weight | 358.43 g/mol |

| Solubility | Soluble in water and buffers |

| Reactive Groups | Sulfosuccinimidyl esters |

| Crosslinking Mechanism | Amide bond formation |

| Redox Sensitivity | Yes (disulfide bond cleavage) |

Table 2: Applications of DTSSP in Research

Q & A

Q. Basic

- SDS-PAGE : Resolves crosslinked protein complexes as bands above the monomeric protein size. Non-reducing conditions preserve disulfide bonds; reduction with DTT/TCEP cleaves DTSSP’s spacer arm, reverting bands to monomeric forms .

- Size Exclusion Chromatography (SEC) : Separates crosslinked oligomers from monomers. For example, SEC revealed that most α-crystallin remained monomeric post-DTSSP treatment, suggesting limited intermolecular crosslinking .

- Mass Spectrometry (MS) : Identifies crosslinked peptides via characteristic mass shifts (e.g., +174 Da for DTSSP adducts) .

How to mitigate disulfide bond scrambling in DTSSP crosslinking experiments?

Advanced

Thiol-exchange during tryptic digestion (pH 8.0) can scramble disulfide bonds, generating false crosslinks. Strategies include:

- Shorten digestion time : Reduces exposure to alkaline conditions that promote scrambling .

- Isotope-labeled DTSSP : Use ¹²C/¹³C-labeled DTSSP to distinguish true crosslinks (1:0:1 isotope pattern) from scrambled artifacts (1:2:1 pattern). Quantify scrambling using software like FINDX .

- Acidic digestion : Substitute trypsin with pepsin (pH 2–3) to minimize scrambling, though this reduces protease specificity .

How to distinguish true crosslinks from thiol-exchange artifacts using isotope-labeled DTSSP?

Advanced

Isotope-labeled DTSSP generates 8 Da doublet peaks in MS. True crosslinks (lysines within ~12 Å) show a 1:0:1 isotopic ratio , while scrambled products exhibit 1:2:1 ratios due to thiol-exchange. For mixed signals, calculate the proportion of true crosslinks using the formula [2X/(2+X)] , where X is the intermediate peak intensity . This method validated crosslinks in chaperone proteins with known structures .

How to quench unreacted DTSSP after crosslinking?

Basic

Add 20–50 mM Tris-HCl or glycine (pH 7.5) to consume residual sulfo-NHS esters. Incubate for 15–30 minutes at room temperature. Avoid amines in subsequent buffers (e.g., DTT for reduction) until quenching is complete .

What strategies improve identification of crosslinked peptides in complex mixtures?

Q. Advanced

- Offline LC-MS/MS separation : Reduces sample complexity before MS analysis .

- Two-step MS workflow :

- Software tools : Use FINDX or XlinkX to automate crosslink detection and reduce false positives .

When should DSP be used instead of DTSSP?

Basic

DTSSP (water-soluble, membrane-impermeable) is ideal for cell surface or extracellular crosslinking. DSP (water-insoluble, membrane-permeable) suits intracellular applications. DTSSP’s sulfonate groups enhance solubility without organic solvents, while DSP requires dissolution in DMSO/DMF .

How does cysteine content influence DTSSP crosslinking reliability?

Advanced

High cysteine content increases thiol-exchange, complicating data. Quantify scrambling by correlating cysteine levels with the proportion of 1:2:1 isotope patterns . For example, proteins with <5 cysteines show minimal scrambling, while those with >10 require stringent digestion controls .

What storage conditions preserve DTSSP stability?

Basic

Store desiccated at 4°C to prevent hydrolysis. Reconstitute in water immediately before use. Avoid freeze-thaw cycles; prepare aliquots for single-use. Purity (>80% by NMR) degrades if exposed to humidity .

How to interpret site-specific crosslinking data for structural modeling?

Advanced

Map crosslinked lysines onto protein structures (e.g., PDB models) to validate spatial proximity (<12 Å). For example, in P2X1 receptors, DTSSP-modified lysines (K68, K88) aligned with the zP2X4 closed-state model, confirming intersubunit interactions . Use mutagenesis to test functional relevance of crosslinked residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.